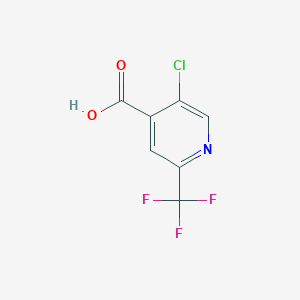

5-Chloro-2-(trifluoromethyl)isonicotinic acid

描述

5-Chloro-2-(trifluoromethyl)isonicotinic acid is a halogenated pyridine derivative characterized by a chloro substituent at the 5-position and a trifluoromethyl group at the 2-position of the isonicotinic acid backbone. The trifluoromethyl group is a strong electron-withdrawing moiety, enhancing the compound’s metabolic stability and lipophilicity, while the chloro substituent may influence reactivity in substitution reactions or binding interactions .

属性

IUPAC Name |

5-chloro-2-(trifluoromethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-4-2-12-5(7(9,10)11)1-3(4)6(13)14/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNMNRMAYBXCCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10737214 | |

| Record name | 5-Chloro-2-(trifluoromethyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823222-01-1 | |

| Record name | 5-Chloro-2-(trifluoromethyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-(trifluoromethyl)pyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Key Steps:

Chlorination of Pyridine Ring:

Citrazinic acid undergoes chlorination at specific positions (preferably at the 5-position) using chlorinating agents such as phosphorus pentachloride (PCl₅) or triphosgene under controlled temperature conditions (~120–145°C). This yields 2,6-dichloro-isonicotinic acid or similar intermediates.Directed Dechlorination and Trifluoromethylation:

Selective dechlorination at the 6-position is achieved via hydrazine hydrate or metal-catalyzed reduction , followed by trifluoromethylation at the 2-position. Trifluoromethylation is often performed using trifluoromethyl iodide (CF₃I) in the presence of copper catalysts or via vapor-phase fluorination techniques.Final Oxidation and Purification:

The resultant compound is oxidized to the acid form, purified through recrystallization or chromatography, yielding 5-Chloro-2-(trifluoromethyl)isonicotinic acid with high purity.

Chlorination and Trifluoromethylation via Vapor-Phase Processes

Industrial-Scale Approach

Large-scale production employs vapor-phase chlorination of chlorinated pyridines, followed by vapor-phase fluorination to introduce the trifluoromethyl group. This method ensures high selectivity and yield, suitable for manufacturing.

Reaction Conditions:

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Chlorination | 2-chloropyridine derivatives + Cl₂ | 120–145°C | Vapor-phase chlorination yields dichloropyridines |

| Fluorination | Dichloropyridines + CF₃I | Elevated temperature (~200°C) | Produces trifluoromethylated pyridines |

Alternative Synthesis via Direct Substitution Strategies

Recent research explores direct substitution on pyridine rings using novel reagents:

Chlorination of 2-Trifluoromethylpyridine derivatives using trichloromethylpyridine intermediates, followed by selective chlorination at desired positions.

Hydrolysis and Ring Closure :

Using ammonium salts and ring-closure reactions under mild conditions (0–80°C), as described in patent CN114716320A, to generate the nicotinic acid core with desired substitutions.

Summary of Research Findings and Data

| Method | Advantages | Disadvantages | Yield | Notes |

|---|---|---|---|---|

| Multi-step synthesis from citrazinic acid | High selectivity, well-understood | Multiple steps, longer process | 60–75% | Suitable for laboratory and small-scale production |

| Vapor-phase chlorination and fluorination | High yield, scalable | Requires specialized equipment | >80% | Industrial process, environmentally controlled |

| Direct substitution via novel reagents | Fewer steps, safer | Still under development, less established | Variable | Promising for future applications |

化学反应分析

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. This reaction is essential for modifying solubility or preparing prodrugs.

-

Reagents/Conditions :

-

Methanol or ethanol with catalytic H₂SO₄ (0.1–1.0 eq) under reflux (60–80°C).

-

Coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane at room temperature.

-

-

Example :

Reaction with methanol produces methyl 5-chloro-2-(trifluoromethyl)isonicotinate, a precursor for further functionalization.

Nucleophilic Aromatic Substitution

The chlorine atom at position 5 participates in nucleophilic substitution due to electron-withdrawing effects from the trifluoromethyl and carboxylic acid groups.

-

Reagents/Conditions :

-

Amines (e.g., ammonia, alkylamines) in polar aprotic solvents (DMF, DMSO) at 80–120°C.

-

Thiols with K₂CO₃ in acetonitrile under reflux.

-

-

Example :

Substitution with piperidine yields 5-(piperidin-1-yl)-2-(trifluoromethyl)isonicotinic acid, a potential pharmacophore.

Coupling Reactions

The compound participates in cross-coupling reactions to form biaryl structures, expanding its utility in drug discovery.

Suzuki–Miyaura Coupling

-

Reagents/Conditions :

-

Example :

Coupling with phenylboronic acid generates 5-chloro-2-(trifluoromethyl)-4-phenylisonicotinic acid, a candidate for kinase inhibitors.

Decarboxylation

Thermal or basic conditions induce decarboxylation, producing 5-chloro-2-(trifluoromethyl)pyridine.

-

Reagents/Conditions :

-

Heating at 150–200°C under vacuum.

-

NaOH (2 eq) in ethylene glycol at 120°C.

-

-

Application :

The decarboxylated product serves as a building block for ligands in catalytic systems .

Amide Formation

The carboxylic acid reacts with amines to form amides, enhancing bioactivity.

-

Reagents/Conditions :

-

HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or T3P (propylphosphonic anhydride) in DMF with DIEA (diisopropylethylamine).

-

-

Example :

Reaction with benzylamine produces 5-chloro-2-(trifluoromethyl)-N-benzylisonicotinamide, explored for antimicrobial activity.

Oxidation and Reduction

Limited data exist, but redox reactions are feasible under controlled conditions:

-

Oxidation : KMnO₄ in acidic medium oxidizes the pyridine ring, though this may degrade the trifluoromethyl group.

-

Reduction : Hydrogenation with Pd/C reduces the chlorine substituent but risks defluorination .

Key Research Findings

-

Steric Effects : The trifluoromethyl group at position 2 hinders substitution at adjacent positions, directing reactivity to the chlorine at position 5 .

-

Electronic Effects : Electron-withdrawing groups activate the pyridine ring for nucleophilic attack, enabling regioselective modifications.

-

Catalytic Systems : Palladium-based catalysts are optimal for coupling reactions, though nickel catalysts show promise for cost reduction .

科学研究应用

5-Chloro-2-(trifluoromethyl)isonicotinic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

作用机制

The mechanism of action of 5-Chloro-2-(trifluoromethyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by modulating certain biochemical pathways, potentially involving oxidative stress and inflammation .

相似化合物的比较

Comparison with Similar Compounds

Below is a detailed comparison of 5-Chloro-2-(trifluoromethyl)isonicotinic acid with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and functional roles.

Structural and Functional Analogues

Substituent Effects on Properties

- Trifluoromethyl vs. Methyl : The CF3 group in the target compound increases electron-withdrawing effects and lipophilicity (logP ~2.5 estimated) compared to methyl-substituted analogs (logP ~1.8), enhancing membrane permeability and metabolic stability .

- Chloro vs.

- Hydroxyl vs. Carboxylic Acid : Hydroxy-substituted analogs (e.g., 5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid) exhibit different solubility profiles (higher aqueous solubility at physiological pH) and altered reactivity in esterification or amidation reactions .

Research and Application Insights

- Synthetic Utility : Boronic acid intermediates like 5-Chloro-2-(trifluoromethyl)phenylboronic acid (CAS 1195945-67-5) may serve as precursors in Suzuki-Miyaura cross-coupling reactions to synthesize the target compound or derivatives .

- Biological Activity : Trifluoromethyl and chloro substituents are common in agrochemicals (e.g., herbicides) and kinase inhibitors due to their stability and ability to modulate electronic environments .

生物活性

5-Chloro-2-(trifluoromethyl)isonicotinic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and anticancer research. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications based on various studies.

Chemical Structure and Properties

This compound contains a trifluoromethyl group which enhances its lipophilicity, potentially influencing its biological activity. The presence of the chlorine atom at the 5-position of the isonicotinic acid structure may also affect its interaction with biological targets.

Antimycobacterial Activity

Recent studies have highlighted the compound's potential as an antimycobacterial agent. A quantitative structure-activity relationship (QSAR) analysis indicated that compounds with similar structural features demonstrated significant activity against Mycobacterium tuberculosis. The incorporation of trifluoromethyl groups has been associated with enhanced binding affinities to critical targets involved in the bacterial survival pathways, such as enoyl-acyl carrier protein reductase (InhA) and decaprenylphosphoryl-β-D-ribose-2’-oxidase (DprE1) .

Table 1: Antimycobacterial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Protein |

|---|---|---|

| Compound 11a | 0.5 | InhA |

| Compound 11b | 1.0 | DprE1 |

| This compound | TBD | TBD |

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against HIV-1. Studies have shown that derivatives of isonicotinic acid can inhibit viral replication by targeting reverse transcriptase (RT) and RNase H functions. The mechanism involves allosteric inhibition, which may provide a pathway for developing new antiviral therapies .

Table 2: Antiviral Efficacy Against HIV-1

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound 21 | 14 | >10 |

| This compound | TBD | TBD |

The mechanisms by which this compound exerts its biological effects are still under investigation. However, the following pathways have been proposed:

- Inhibition of Key Enzymes : The compound's structural features suggest it may inhibit enzymes critical for bacterial cell wall synthesis and viral replication.

- Modulation of Cellular Pathways : It may interfere with signaling pathways in cancer cells, promoting apoptosis or inhibiting proliferation.

Case Study 1: Antimycobacterial Screening

In a recent study evaluating a series of isonicotinic acid derivatives, this compound was included in high-throughput screenings against various strains of M. tuberculosis. Preliminary results indicated promising activity that warrants further exploration in vivo to assess efficacy and safety profiles .

Case Study 2: HIV Replication Inhibition

Another study focused on the compound's ability to inhibit HIV replication in cell-based assays. Results showed that it could effectively reduce viral load without significant cytotoxic effects on host cells, positioning it as a candidate for further development as an antiviral agent .

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-Chloro-2-(trifluoromethyl)isonicotinic acid to improve yield and purity?

- Methodological Answer : Begin with nucleophilic substitution or palladium-catalyzed cross-coupling reactions to introduce the trifluoromethyl group. Use reverse-phase HPLC with a C18 column to monitor reaction progress and isolate intermediates. Adjust solvent polarity (e.g., acetonitrile/water gradients) to enhance separation efficiency. For purification, employ recrystallization in ethanol/water mixtures, optimizing temperature gradients to minimize byproduct formation. Coated capillaries (e.g., polyacrylamide) can reduce nonspecific interactions during analysis .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

- Methodological Answer : Use capillary electrophoresis with reverse-polarity separation and UV detection at 254 nm for high-resolution quantification in microdialysate samples. Validate the method by spiking known concentrations into blank matrices (e.g., plasma) to assess recovery rates (target >90%) and limit of detection (LOD < 10 ng/mL). Cross-validate results with LC-MS/MS using a triple quadrupole system in multiple reaction monitoring (MRM) mode .

Q. How to evaluate the in vitro receptor-binding affinity of this compound for pharmacological screening?

- Methodological Answer : Perform radioligand displacement assays using tissues expressing target receptors (e.g., 5-HT4 or VLA-4). For 5-HT4, use electrically stimulated rat esophageal muscle strips pre-treated with selective antagonists (e.g., GR113808) to confirm specificity. Calculate IC50 values via nonlinear regression of concentration-response curves. Compare efficacy to reference agonists (e.g., cisapride) to determine relative potency .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., VLA-4 integrin or 5-HT4 receptor). Optimize force field parameters for halogen bonds and π-π stacking interactions involving the trifluoromethyl group. Validate predictions with free-energy perturbation (FEP) calculations or molecular dynamics (MD) simulations (≥100 ns trajectories) to assess binding stability .

Q. How to resolve contradictions in reported biological activity across studies (e.g., agonist vs. antagonist effects)?

- Methodological Answer : Systematically test the compound under varying experimental conditions (e.g., pH, co-solvents like DMSO). Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and identify pH-dependent conformational changes. Cross-reference with in silico studies to pinpoint structural motifs (e.g., chloro vs. fluoro substituents) that alter receptor activation pathways .

Q. What strategies mitigate degradation of this compound under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH over 4 weeks. Analyze degradation products via UPLC-QTOF-MS to identify hydrolysis pathways (e.g., ester cleavage). Stabilize the compound by formulating it with cyclodextrin inclusion complexes or adjusting buffer systems to pH 6.5–7.5 to minimize acid-catalyzed decomposition .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer : Synthesize analogs with substitutions at the chloro, trifluoromethyl, or carboxylic acid positions. Test in parallel assays (e.g., receptor binding, metabolic stability in liver microsomes). Use multivariate analysis (e.g., PCA) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity. Prioritize derivatives showing >10-fold selectivity over off-target receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。